Phe-Leu-Arg-Phe amide
Description
Properties
CAS No. |
104180-32-7 |
|---|---|
Molecular Formula |
C34H52N8O8 |
Molecular Weight |
700.8 g/mol |
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C30H44N8O4.2C2H4O2/c1-19(2)16-25(38-27(40)22(31)17-20-10-5-3-6-11-20)29(42)36-23(14-9-15-35-30(33)34)28(41)37-24(26(32)39)18-21-12-7-4-8-13-21;2*1-2(3)4/h3-8,10-13,19,22-25H,9,14-18,31H2,1-2H3,(H2,32,39)(H,36,42)(H,37,41)(H,38,40)(H4,33,34,35);2*1H3,(H,3,4)/t22-,23-,24-,25-;;/m0../s1 |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N.CC(=O)O.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N.CC(=O)O.CC(=O)O |
Synonyms |
PHE-LEU-ARG-PHE AMIDE |
Origin of Product |
United States |
Biosynthesis, Post Translational Processing, and Endogenous Regulation of Phe Leu Arg Phe Amide
Genomic Organization and Transcriptional Regulation of Pro-Phe-Leu-Arg-Phe Amide Genes
The genetic foundation for FLRFamide production lies in genes that encode large precursor proteins containing multiple copies of FMRFamide-like peptides. researchgate.net The regulation of these genes at the transcriptional level is a key determinant of the neuropeptide profile of a given cell.
The genes encoding precursors for FLRFamide and other FaRPs exhibit considerable diversity across species, but they share a common organizational theme of multiple exons encoding distinct peptide products.
Lymnaea stagnalis (Pond Snail): In this model mollusk, FLRFamide-related peptides are encoded by a gene with a complex exon-intron structure. Biochemical and genetic analyses have revealed that the tetrapeptides FMRFamide and FLRFamide are encoded on one exon, while the heptapeptides, such as Gly-Asp-Pro-Phe-Leu-Arg-Phe-amide (GDPFLRFamide) and Ser-Asp-Pro-Phe-Leu-Arg-Phe-amide (SDPFLRFamide), are encoded on a separate, downstream exon. nih.govnih.gov The presence of consensus 3' and 5' splice sites indicates that these distinct coding regions are part of a single, larger gene, allowing for the generation of diverse peptides through subsequent RNA processing. nih.gov
Caenorhabditis elegans (Nematode): This organism possesses a large family of genes encoding FMRFamide-related peptides, known as the flp genes. nih.gov For example, the flp-1 gene consists of six exons, four of which encode various FMRFamide-like peptides. jneurosci.orgoipub.com This modular genomic arrangement, where different exons code for different peptides, is a recurring feature that facilitates peptide diversity.
Drosophila melanogaster (Fruit Fly): In Drosophila, a single FMRFamide gene encodes a precursor protein that contains multiple distinct neuropeptides, including SDNFMRFamide, DPKQDFMRFamide, and TPAEDFMRFamide. umich.edu The genomic sequence contains the coding regions for these peptides, which are flanked by processing sites within a single large open reading frame.
The following table summarizes the genomic organization of representative genes encoding FLRFamide-related peptides.
| Organism | Gene | Genomic Structure Highlights | Encoded Peptides Include |
| Lymnaea stagnalis | FMRFamide gene | Multiple exons encoding distinct peptide classes. | FMRFamide, FLRFamide, GDPFLRFamide, SDPFLRFamide |
| Caenorhabditis elegans | flp-1 | Comprises six exons, with four encoding peptides. | KPNFMRFamide, SADPNFLRFamide, AGSDPNFLRFamide |
| Drosophila melanogaster | FMRFamide gene | Single gene encoding a polyprotein precursor. | SDNFMRFamide, DPKQDFMRFamide, TPAEDFMRFamide |
The expression of pro-FLRFamide genes is tightly controlled by transcriptional mechanisms that dictate which neurons or cells produce these neuropeptides. This cell-specific regulation is achieved through the interaction of transcription factors with specific DNA sequences, such as promoters and enhancers.
In C. elegans, the expression of the flp gene family is also distinctly regulated, with each gene being expressed in a specific set of interneurons, motor neurons, and sensory neurons. researchgate.netnih.gov The expression of some flp genes is further modulated by the developmental state and sex of the animal, indicating a complex interplay of regulatory factors that control neuropeptide expression throughout the organism's life cycle. nih.gov
Precursor Protein Processing and Mature Phe-Leu-Arg-Phe Amide Generation
Once the gene is transcribed into mRNA and translated into the pro-Phe-Leu-Arg-Phe amide precursor protein, it must undergo a series of post-translational modifications within the secretory pathway to generate the mature, active FLRFamide peptide.
The first major step in processing the precursor protein is endoproteolysis, where the large, inactive prohormone is cleaved into smaller peptide fragments. This process is carried out by a family of enzymes known as prohormone convertases (PCs), which are subtilisin-like serine proteases. researchgate.net These enzymes recognize and cleave at specific sites within the precursor, which are typically marked by pairs of basic amino acids (e.g., Lys-Arg or Arg-Arg). researchgate.netnih.gov
The FMRFamide/FLRFamide precursor proteins are structured with multiple peptide sequences flanked by these characteristic basic residue cleavage sites. researchgate.net The tissue-specific expression of different prohormone convertases, such as PC1 (also known as PC3) and PC2, allows for differential processing of the same precursor protein in different cell types. nih.gov For example, PC1 is often involved in processing precursors to generate longer peptides, while PC2 may be involved in subsequent cleavages. nih.govnih.gov This differential proteolytic cleavage is a critical mechanism for generating a diverse array of bioactive peptides from a single gene product, contributing to the functional specificity of different neuronal populations. umich.edu
For FLRFamide and all other FaRPs, a final, critical modification is the amidation of the C-terminal phenylalanine residue. This process, which converts the C-terminal carboxyl group (-COOH) into an amide group (-CONH2), is essential for the biological activity of these peptides. ijbs.com
The amidation reaction is typically a two-step process catalyzed by a single bifunctional enzyme, Peptidylglycine α-amidating monooxygenase (PAM).
Hydroxylation: The first step is catalyzed by the peptidylglycine α-hydroxylating monooxygenase (PHM) domain of the enzyme. It hydroxylates the α-carbon of a C-terminal glycine (B1666218) residue, which must be present immediately following the phenylalanine in the precursor sequence.
Lyase Activity: The second step is carried out by the peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain, which cleaves the bond between the α-carbon and the nitrogen of the glycine, releasing the amidated peptide and glyoxylate. google.com
The requirement for a C-terminal glycine residue as a substrate for the PAM enzyme means that the prohormone cleavage sites must be positioned precisely to liberate a peptide intermediate with the structure Phe-Leu-Arg-Phe-Gly.
The table below outlines the key enzymatic steps in the post-translational processing of the FLRFamide precursor.
| Processing Step | Enzyme Class | Key Function | Substrate | Product |
| Endoproteolysis | Prohormone Convertases (e.g., PC1, PC2) | Cleavage of the prohormone at basic residues. | Pro-Phe-Leu-Arg-Phe Amide | Peptide intermediates (e.g., FLRF-Gly) |
| Amidation | Peptidylglycine α-amidating monooxygenase (PAM) | Conversion of C-terminal glycine to an amide group. | Phe-Leu-Arg-Phe-Gly | Phe-Leu-Arg-Phe-NH2 |
In addition to transcriptional control and differential post-translational processing, another layer of regulation is achieved through alternative splicing of the primary RNA transcript. This mechanism allows a single gene to produce multiple distinct mRNA variants, which are then translated into different precursor proteins, ultimately yielding completely different sets of neuropeptides. nih.gov
This phenomenon is well-documented in Lymnaea. The FMRFamide gene transcript can be spliced in at least two different ways, and these two splice variants are expressed in a mutually exclusive manner in different, specific neurons. nih.govnih.gov This cell-specific alternative splicing means that one neuron might produce a precursor containing only FMRFamide and FLRFamide, while another neuron produces a precursor containing only the heptapeptides like GDPFLRFamide. nih.gov This results in the generation of entirely distinct "transmitter cocktails" in different cells, all originating from the same gene, which dramatically increases the signaling diversity of the nervous system. nih.gov
A similar mechanism occurs in C. elegans. The flp-1 gene produces two different transcripts through the use of an alternative 3' splice acceptor site. jneurosci.orgoipub.com This alternative splice event results in the substitution of a single peptide sequence within the precursor protein (AGSDPNFLRFG is substituted for one copy of SADPNFLRFG), demonstrating how alternative splicing can be used to generate subtle but potentially functionally distinct peptide isoforms. jneurosci.orgoipub.com
Cellular Mechanisms Governing this compound Synthesis and Release
The synthesis and release of this compound and related peptides are governed by intricate cellular mechanisms that ensure their timely and localized action. Like other neuropeptides, they are synthesized as larger precursor proteins that undergo a series of post-translational modifications. These precursors are processed within the endoplasmic reticulum-Golgi pathway, and the final, mature peptides are packaged into dense-core vesicles (DCVs) for transport and eventual secretion. nih.gov The release from these vesicles is a tightly regulated process, fundamentally linked to the electrical activity of the peptidergic neuron and modulated by a host of other signaling molecules.
Activity-Dependent Secretion Pathways in Peptidergic Neurons
The secretion of FMRFamide-like peptides, including this compound, is a classic example of activity-dependent exocytosis from peptidergic neurons. Unlike the rapid, localized release of classical neurotransmitters from small synaptic vesicles, the release of neuropeptides from dense-core vesicles is typically triggered by sustained or high-frequency neuronal firing. This pattern of activity is necessary to cause a more global increase in intracellular calcium concentration, which is the primary trigger for the fusion of DCVs with the plasma membrane.
Research in various model organisms has elucidated key aspects of this process:
Pacemaker Activity: In some systems, the release of FMRFamide-like peptides is governed by endogenous pacemaker activity. For instance, in the terminal nerve of the dwarf gourami, gonadotropin-releasing hormone (GnRH) neurons that also contain FMRFamide-like peptides exhibit rhythmic pacemaker activity. The release of the peptide can, in turn, inhibit this activity, forming a negative feedback loop. physiology.orgresearchgate.net
Calcium Signaling: The fundamental trigger for secretion is an influx of calcium through voltage-gated calcium channels that open in response to membrane depolarization from action potentials. In the nematode C. elegans, rhythmic calcium waves within the intestine lead to the secretion of a pacemaker signal that subsequently activates neurons to release FMRFamide-like peptides like FLP-22. nih.gov
Genetic Control: Specific genes are essential for the proper processing and secretion of these neuropeptides. Studies in C. elegans have identified genes such as egl-3 (encoding a proprotein convertase) and unc-31 (encoding a calcium-dependent activator protein for secretion) as critical for the release of functional FMRFamide-like peptides and their subsequent behavioral effects. nih.gov
This requirement for strong or patterned stimulation allows for a distinct layer of regulation, whereby FMRFamide-like peptides are released only during periods of heightened neuronal activity, mediating slower, more modulatory, and often longer-lasting effects compared to classical neurotransmitters.
Regulation by Other Neurotransmitters and Modulators
The synthesis and release of this compound are not solely dependent on the intrinsic activity of the host neuron but are also subject to complex modulation by other signaling systems. This cross-talk allows for the integration of various internal and external cues to fine-tune physiological responses.
In the sea slug Aplysia, a well-established model for neurobiology, the effects of FMRFamide on sensorimotor synapses are intricately linked with the actions of serotonin (B10506) (5-HT). FMRFamide can inhibit the synaptic facilitation produced by 5-HT. nih.gov This suggests that FMRFamide-releasing neurons can act as a brake on serotonergic modulation, providing a mechanism for balancing synaptic strength. In some contexts within the snail Helix, however, FMRFamide and serotonin can act cooperatively, indicating that their interaction is circuit-dependent. dntb.gov.ua
Furthermore, FMRFamide-like peptides can interact with other neuropeptidergic systems. In mammals, Arg-Phe-amide-related peptides (the vertebrate counterparts to the FMRFamide family) can modulate the activity of gonadotropin-releasing hormone (GnRH) neurons. Specifically, they can attenuate the stimulatory effects of another neuropeptide, kisspeptin, on GnRH release. nih.gov This highlights a hierarchical or parallel modulatory network where different peptide families interact to control complex outputs like reproduction. In C. elegans, opposing actions of two different FMRFamide-like peptides, FLP-22 (activator) and FLP-9 (inhibitor), regulate the rhythmic activation of a target cell, demonstrating sophisticated control even within the same peptide family. nih.gov
The table below summarizes some of the known interactions between FMRFamide-like peptides and other neuromodulators.
| Modulator | Interacting System | Model Organism | Observed Effect on FMRFamide System/Target |
| Serotonin (5-HT) | Sensorimotor Synapses | Aplysia | FMRFamide inhibits 5-HT-induced synaptic facilitation. nih.gov |
| Serotonin (5-HT) | Defensive Command Neurons | Helix | FMRFamide and Serotonin act cooperatively. dntb.gov.ua |
| Kisspeptin | GnRH Neurons | Mammalian cell line | Arg-Phe-amide-related peptides attenuate kisspeptin-induced GnRH release. nih.gov |
| FLP-9 (an FMRFamide-like peptide) | Head Mesodermal Cell | C. elegans | Inhibits the rhythmic activation of the cell, opposing the action of FLP-22. nih.gov |
These findings underscore that the release and ultimate physiological impact of this compound are contextual, depending on the dynamic interplay of multiple neurotransmitter and neuromodulator systems within specific neural circuits.
Receptor Pharmacology and Intracellular Signal Transduction Cascades Mediated by Phe Leu Arg Phe Amide
Identification and Molecular Characterization of Phe-Leu-Arg-Phe Amide Receptors
The biological effects of this compound and other RF-amide peptides are mediated by a specific group of receptors that have been identified and characterized through various molecular and pharmacological techniques.
G-Protein Coupled Receptor (GPCR) Family Affiliation and Subtype Classification
Receptors for this compound and its cognate peptides belong to the rhodopsin-like G-protein coupled receptor (GPCR) superfamily. nih.gov These integral membrane proteins are characterized by seven transmembrane domains. They are part of the RF-amide peptide receptor family, which in mammals, comprises five distinct receptor subtypes encoded by different genes. nih.gov Each receptor primarily binds to a specific group of RF-amide peptides, although some cross-reactivity can occur. The classification of these receptors is detailed in the table below.
| Receptor Name | Alias(es) | Primary Ligand Group |
| NPFFR1 | GPR147 | RF-amide related peptides (RFRPs) |
| NPFFR2 | GPR74 | Neuropeptide FF (NPFF) group |
| QRFPR | GPR103 | Pyroglutamylated RF-amide peptides (QRFPs) |
| PrRPR | GPR10 | Prolactin-releasing peptides (PrRPs) |
| Kiss1R | GPR54 | Kisspeptins |
This table summarizes the classification of the five main subtypes of mammalian RF-amide peptide receptors.
Ligand-Binding Domains and Specificity Profiling
The interaction between RF-amide peptides and their receptors is a highly specific process governed by distinct structural features of both the ligand and the receptor. The binding pocket is complex, involving interactions with both the extracellular loops and the transmembrane helices of the GPCR.
Structural and mutagenesis studies have revealed that the conserved C-terminal Arg-Phe-NH2 motif of the peptide is a critical determinant for receptor binding and activation. This moiety inserts deep into a binding pocket within the transmembrane domain of the receptor. Conversely, the N-terminal portion of the peptide, which is more variable among the different RF-amide families, is crucial for determining ligand selectivity. This part of the peptide interacts with the extracellular domains of the receptor, ensuring that specific peptides preferentially bind to their cognate receptor subtypes. For instance, the differences in the amino acid sequences preceding the RF-amide motif in NPFF peptides versus RFRPs are responsible for their selective binding to NPFFR2 and NPFFR1, respectively.
Orphan Receptor Deorphanization Strategies
Many GPCRs, including those for RF-amide peptides, were initially identified through genomic sequencing projects as "orphan receptors" because their endogenous ligands were unknown. The process of identifying the natural ligand for an orphan receptor is known as deorphanization.
The primary strategy employed for deorphanizing the RF-amide receptors is reverse pharmacology . researchgate.net This approach begins with the known receptor sequence, which is then expressed in a heterologous cell system (e.g., CHO or HEK293 cells). These cells, now featuring the orphan receptor on their surface, are used as a screening tool. They are exposed to libraries of potential ligands, which can include purified tissue extracts (such as from the brain) or collections of known peptides. Receptor activation is monitored by measuring changes in intracellular second messengers, such as calcium ions or cyclic AMP (cAMP), which indicate a successful ligand-receptor binding event. This strategy was instrumental in identifying QRFP as the endogenous ligand for the previously orphan receptor GPR103. nih.gov
Intracellular Signaling Pathways Activated by this compound
Upon binding of this compound or a related peptide, the receptor undergoes a conformational change, enabling it to interact with and activate intracellular heterotrimeric G-proteins. The specific G-protein activated (e.g., Gαi/o, Gαq/11, or Gαs) determines which downstream signaling cascade is initiated, leading to a specific cellular response.
Adenylyl Cyclase/cAMP Pathway Modulation
Several RF-amide receptors, particularly NPFFR1 and NPFFR2, are primarily coupled to the Gαi/o family of G-proteins. nih.govmdpi.com Activation of Gαi/o proteins leads to the inhibition of the enzyme adenylyl cyclase. mdpi.com This enzyme is responsible for converting ATP into the second messenger cyclic AMP (cAMP). nih.gov Consequently, the binding of ligands like NPFF to these receptors results in a decrease in intracellular cAMP levels. researchgate.net This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby altering cellular function.
Interestingly, there is also evidence suggesting that under certain conditions, NPFFR2 can couple to Gαs proteins. mdpi.com Activation of Gαs has the opposite effect: it stimulates adenylyl cyclase, leading to an increase in cAMP production. This suggests that the same receptor can trigger different signaling outcomes depending on the cellular context or tissue type. mdpi.com
Phospholipase C/Inositol (B14025) Triphosphate (IP3)/Diacylglycerol (DAG) Pathway Activation
Other members of the RF-amide receptor family, including QRFPR and Kiss1R, are known to couple to G-proteins of the Gαq/11 family. nih.gov The activation of Gαq/11 stimulates the enzyme phospholipase C (PLC). psu.edu PLC acts on the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), cleaving it into two distinct second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). psu.edu
IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The rise in intracellular Ca2+ concentration activates a host of calcium-dependent proteins and enzymes. Simultaneously, DAG remains in the plasma membrane where it, along with the increased Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various target proteins, leading to a cellular response.
| Receptor Subtype | Primary G-Protein Coupling | Downstream Pathway | Effect on Second Messenger |
| NPFFR1 / NPFFR2 | Gαi/o | Adenylyl Cyclase | Inhibition of cAMP production mdpi.com |
| NPFFR2 (context-dependent) | Gαs | Adenylyl Cyclase | Stimulation of cAMP production mdpi.com |
| QRFPR / Kiss1R | Gαq/11 | Phospholipase C | Activation / Production of IP3 and DAG nih.gov |
This table provides a summary of the primary intracellular signaling pathways activated by different RF-amide receptor subtypes.
Ion Channel Modulation and Electrophysiological Responses
This compound (FLRFamide) primarily exerts its electrophysiological effects through the direct modulation of a specific class of ligand-gated ion channels known as FMRFamide-gated sodium channels (FaNaCs). nih.gov These channels are members of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily. nih.gov The interaction of FLRFamide with FaNaCs leads to distinct and rapid changes in neuronal membrane potential.
Electrophysiological studies, particularly in neurons of the snail Helix aspersa, have demonstrated that FLRFamide, similar to the related peptide FMRFamide, gates these sodium-selective channels, resulting in an inward sodium current and a fast, excitatory depolarization of the cell membrane. However, the potency and efficacy of FLRFamide are not identical to those of FMRFamide. Research has shown that FLRFamide acts as a partial agonist on FaNaCs, meaning it does not elicit the maximum possible response from the channel even at high concentrations. When tested on the same oocytes expressing FaNaCs, the maximum current induced by FLRFamide was consistently smaller (approximately 40–60%) than that induced by FMRFamide. Furthermore, FLRFamide exhibits a lower apparent affinity for the channel compared to FMRFamide.
| Parameter | Description of Effect Mediated by FLRFamide | Comparison with FMRFamide |
|---|---|---|
| Receptor/Channel Target | Directly gates FMRFamide-gated sodium channels (FaNaCs). | Same primary ionotropic target. |
| Ionic Current | Induces an inward current carried by sodium ions (Na⁺). | Induces a qualitatively similar Na⁺ current. |
| Electrophysiological Response | Causes rapid membrane depolarization (excitatory response). A G-protein-mediated hyperpolarizing component has also been observed. | FMRFamide also causes a primary depolarizing response. |
| Agonist Type | Partial agonist. | Full agonist. |
| Relative Efficacy | Produces a lower maximum response (40-60% of FMRFamide). | Produces a greater maximum response. |
| Apparent Affinity | Lower affinity for the FaNaC receptor. | Higher affinity for the FaNaC receptor. |
Receptor-Ligand Binding Kinetics and Receptor Regulation
Radioligand Binding Assays and Affinity Determination
Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand, such as a neuropeptide, and its receptor. These assays utilize a radioactively labeled version of a ligand (the radioligand) to measure its binding to receptors in tissue homogenates, cell membrane preparations, or on intact cells. researchgate.net The primary data obtained from these experiments are the receptor density (Bmax), which represents the total number of binding sites, and the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor. A lower Kd value signifies a higher binding affinity. umich.edu
Competition binding assays are a common variation used to determine the affinity of an unlabeled compound, such as FLRFamide. In these experiments, a fixed concentration of a high-affinity radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor drug. umich.edu The unlabeled compound competes with the radioligand for binding to the receptor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be converted to an inhibition constant (Ki), which reflects the affinity of the unlabeled compound for the receptor.
While the lower affinity of FLRFamide compared to FMRFamide at FaNaCs has been established through functional electrophysiological assays, specific affinity constants (Ki values) for FLRFamide derived from direct radioligand binding studies are not widely reported in the scientific literature. Studies on related RF-amide peptides have often focused on their binding to G-protein coupled receptors or their lack of significant affinity for other receptor systems, such as opioid receptors. nih.govnih.gov
| Parameter | Abbreviation | Definition |
|---|---|---|
| Equilibrium Dissociation Constant | Kd | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of affinity. |
| Maximum Number of Binding Sites | Bmax | The total concentration of receptors in a sample, expressed in units such as fmol/mg protein. |
| Half Maximal Inhibitory Concentration | IC50 | The concentration of a competing unlabeled ligand that displaces 50% of the specific binding of the radioligand. |
| Inhibition Constant | Ki | The affinity constant for the competing unlabeled ligand, calculated from the IC50 value. It represents the concentration of competitor that would occupy 50% of receptors if no radioligand were present. |
Mechanisms of Receptor Desensitization and Downregulation
Receptor desensitization is a process whereby a receptor's response to a continuous or repeated application of an agonist is diminished over time. This is a crucial physiological mechanism to prevent overstimulation of cells. For receptors targeted by FLRFamide, particularly the ionotropic FMRFamide-gated sodium channels (FaNaCs), desensitization is a prominent feature.
The inward sodium current mediated by FaNaCs upon application of FMRFamide or related peptides is characterized as fast and partially desensitizing. nih.gov This means that with sustained exposure to the peptide, the current rapidly peaks and then declines to a lower, steady-state level, even while the agonist is still present. This rapid desensitization is an intrinsic property of the channel. The main effect of the peptide binding is a slowing of the desensitization rate, which effectively prolongs the open state of the channel. researchgate.net
Studies have shown that external factors can modulate this desensitization process. For example, lowering the extracellular pH (acidification) can prevent the desensitization of the FMRFamide-induced inward current in some neurons. This suggests that the conformational changes in the receptor-channel complex that lead to the desensitized state are sensitive to proton concentration. While the precise molecular mechanisms, such as receptor phosphorylation or internalization, are well-documented for G-protein coupled receptors, the desensitization of the ionotropic FaNaC appears to be a more direct consequence of channel gating properties influenced by ligand binding and the ionic environment.
| Characteristic | Description |
|---|---|
| Kinetics | The response is fast and partially desensitizing. The current peaks quickly and then decays to a smaller, sustained level during agonist application. nih.gov |
| Nature of Response | Considered an intrinsic property of the FaNaC receptor-channel complex. |
| Effect of Agonist | Binding of RF-amide peptides slows the rate of desensitization, thereby prolonging channel opening. researchgate.net |
| Modulatory Factors | External pH can influence the process; acidification has been shown to prevent desensitization of the FMRFamide-induced current. |
Biological Functions and Physiological Roles of Phe Leu Arg Phe Amide in Non Human Model Systems
Neurophysiological Actions in Invertebrate Models
Phe-Leu-Arg-Phe amide and its related peptides exert significant influence over neuromuscular systems in both arthropods and molluscs, modulating muscle contractility and fine-tuning motor control. In arthropods, such as the crayfish Procambarus clarkii, FLRFamide has demonstrated cardioexcitatory effects. nih.gov Studies on the fruit fly, Drosophila melanogaster, have shown that FMRFamide-related peptides, which share the C-terminal Arg-Phe-amide motif, can enhance synaptic transmission and the strength of contraction at the larval neuromuscular junction. nih.gov For instance, the peptide DPKQDFMRFamide was found to increase the amplitude of excitatory junctional currents in larval body wall muscles. nih.gov
In molluscs, the effects of FLRFamide and related peptides on muscle tissue are well-documented. researchgate.netfrontiersin.org In the cuttlefish, Sepia officinalis, FLRFamide stimulates contractions of the oviduct, playing a role in the motor control of reproductive processes. frontiersin.org The actions of these peptides are not limited to visceral muscle; they also modulate somatic musculature. For example, in the gastropod Busycon contrarium, FMRFamide produces contractures of the radula protractor muscle, a key component of the feeding apparatus. The diverse myotropic activities of FLRFamide and its congeners highlight their fundamental role in translating neuronal signals into coordinated motor patterns in these invertebrate phyla. nih.govijbs.com
| Organism | Peptide | Target Tissue | Observed Effect | Reference |
|---|---|---|---|---|
| Crayfish (Procambarus clarkii) | FLRFamide | Heart | Cardioexcitatory effects | nih.gov |
| Fruit fly (Drosophila melanogaster) | DPKQDFMRFamide | Larval body wall muscle | Enhanced synaptic currents | nih.gov |
| Cuttlefish (Sepia officinalis) | FLRFamide | Oviduct | Stimulation of contractions | frontiersin.org |
FMRFamide-related peptides, including those with the FLRFamide structure, are deeply integrated into the central nervous system (CNS) circuits that govern essential behaviors such as feeding, locomotion, and arousal. researchgate.netfrontiersin.org In numerous molluscan species, these peptides are involved in regulating gut motility and feeding behavior. researchgate.net In the snail Lymnaea stagnalis, FMRFamide can attenuate the rhythmic firing of buccal and cerebral ganglion neurons that are responsible for generating the motor patterns for feeding. frontiersin.org Similarly, in nematodes like Caenorhabditis elegans, FMRFamide-like peptides (FLPs) are critical for modulating feeding behavior and energy balance in response to food availability. frontiersin.orgnih.gov
This compound and its relatives function as potent neuromodulators, altering the properties of identified neurons and synapses to reconfigure neural circuits. nih.govfrontiersin.org A classic model for studying these effects is the siphon withdrawal reflex in the sea slug Aplysia californica. In this circuit, FMRFamide has been shown to produce a biphasic response in the LFS motor neurons, which are postsynaptic to the sensory neurons. nih.gov The initial phase is a fast excitation, followed by a prolonged period of inhibition. nih.gov This dual action is achieved by activating distinct ion currents: the excitatory response is mediated by the activation of a sodium current, while the inhibitory phase results from the activation of at least two different potassium currents. nih.gov This demonstrates how a single neuropeptide can have complex, time-dependent effects on the excitability of a target neuron, thereby modulating the output of the entire reflex circuit.
In addition to postsynaptic actions, these peptides also act presynaptically. In the same Aplysia circuit, FMRFamide has an inhibitory effect on transmitter release from the presynaptic sensory neurons. nih.gov This multifaceted modulation, occurring at both pre- and postsynaptic sites, allows for a fine-grained control over synaptic efficacy and information flow within the circuit. The widespread expression of FMRFamide-related peptides in the central nervous systems of invertebrates suggests that this type of complex neuromodulation is a common strategy for generating behavioral flexibility. frontiersin.org
Cardiovascular System Regulation in Animal Models
One of the first and most well-characterized physiological roles of FMRFamide-related peptides is the regulation of cardiac function. ijbs.com In many molluscan species, these peptides are cardioactive, typically increasing both the force (inotropism) and the rate (chronotropism) of the heartbeat. researchgate.netnih.gov In the whelk Busycon canaliculatum, a variety of RFamide neuropeptides have been shown to be strongly inotropic on the ventricle and both inotropic and chronotropic on the atrium. nih.govresearchgate.net
This cardioexcitatory role is also observed in arthropods. In the crayfish Procambarus clarkii, both FMRFamide and FLRFamide elicit cardioexcitatory effects. nih.gov More complex FMRFamide-related peptides, such as the lobster peptides F1 (TNRNFLRFamide) and F2 (SDRNFLRFamide), also increase the rate and amplitude of the heartbeat in crayfish, and do so at much lower concentrations than the simpler tetrapeptides. nih.gov Conversely, other related peptides like schistoFLRFamide can markedly decrease the rate of cardiac contractions in the same species, indicating that the specific amino acid sequence of the peptide determines whether its effect is excitatory or inhibitory. nih.gov
| Organism | Peptide | Observed Effect | Threshold Concentration | Reference |
|---|---|---|---|---|
| Crayfish (Procambarus clarkii) | FLRFamide | Cardioexcitatory | ~10-7 M | nih.gov |
| Crayfish (Procambarus clarkii) | F1 (TNRNFLRFamide) | Increased heart rate and amplitude | 10-9 to 10-8 M | nih.gov |
| Crayfish (Procambarus clarkii) | F2 (SDRNFLRFamide) | Increased heart rate and amplitude | 10-10 to 10-9 M | nih.gov |
| Crayfish (Procambarus clarkii) | SchistoFLRFamide | Decreased heart rate | 10-9 to 10-8 M | nih.gov |
| Whelk (Busycon canaliculatum) | RFamide neuropeptides | Strongly inotropic and chronotropic | N/A | nih.govresearchgate.net |
The regulation of vascular tone is a complex process involving numerous signaling molecules, including neuropeptides. nih.govnih.govfrontiersin.orgmdpi.com While direct studies on the specific effects of this compound on vascular tone in invertebrate models are limited, research on related peptides in vertebrate systems suggests a potential role in hemodynamic regulation. In anaesthetised rats, the parent peptide FMRFamide has been shown to increase mean arterial blood pressure and heart rate. These effects are mimicked by peptides containing the C-terminal sequence L-Arg-L-Phe, indicating that this motif is crucial for the observed hemodynamic activity. The pressor response to FMRFamide and L-Arg-L-Phe is associated with an increase in plasma noradrenaline levels, suggesting a central mechanism involving the stimulation of the sympathetic nervous system. Given that radiotelemetry in conscious, freely-moving animal models is a widely accepted method to evaluate the hemodynamic effects of drug candidates, such approaches could be used to further elucidate the specific actions of FLRFamide. nih.gov The ability of these peptides to influence cardiovascular parameters in vertebrates points to a deeply conserved role for RFamide peptides in circulatory control.
Endocrine and Neuroendocrine Functions
The neuropeptide this compound (FLRFa) and its related peptides, collectively known as RFamides, play significant roles in the endocrine and neuroendocrine systems of various non-human model systems. These peptides are characterized by a common C-terminal Arg-Phe-NH2 motif and are involved in a wide array of physiological processes, including the regulation of hormone secretion and reproductive functions. frontiersin.org
Influence on Hormone Secretion and Endocrine Gland Function
RFamide peptides exert considerable influence over the secretion of various hormones from the pituitary and other endocrine glands. For instance, pyroglutamylated RF-amide peptide (QRFP), a related peptide, has been shown to have a regulatory function in the rat adrenal gland. Intravenous administration of QRFP led to the release of aldosterone, a key mineralocorticoid hormone involved in regulating blood pressure and electrolyte balance. nih.gov This suggests a direct role for RFamide peptides in adrenal gland function.
Furthermore, studies in rats have identified thyrotropin-releasing hormone (TRH)-like peptides, including pGlu-Phe-Pro amide, in the thyroid gland. The levels of these peptides were found to be highly sensitive to the thyroid status of the animals, suggesting their potential involvement in the regulation of thyroid function. mdpi.com
The table below summarizes the observed effects of RFamide-related peptides on hormone secretion in different non-human model systems.
| Peptide Family | Specific Peptide | Animal Model | Endocrine Gland | Hormone Affected | Observed Effect |
| RFamide | QRFP | Rat | Adrenal Gland | Aldosterone | Stimulation of release nih.gov |
| TRH-like | pGlu-Phe-Pro amide | Rat | Thyroid Gland | TRH-like peptides | Levels are sensitive to thyroid status mdpi.com |
Regulation of Reproductive Processes
One of the most extensively studied functions of RFamide peptides is their role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis, which governs reproduction. A key player in this regulation is the RFamide-related peptide-3 (RFRP-3), the mammalian ortholog of the avian gonadotropin-inhibitory hormone (GnIH). nih.gov
RFRP-3 has been shown to have a direct inhibitory effect on gonadotropin-releasing hormone (GnRH) neurons in several mammalian species. nih.gov By binding to its receptor, GPR147, which is expressed on GnRH neurons, RFRP-3 can suppress the activity of these neurons. nih.gov This, in turn, leads to a decrease in the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. nih.gov
However, the effects of RFRP-3 on LH secretion have shown some variability across different animal models and experimental conditions. While some studies in rats have demonstrated a decrease in LH secretion following RFRP-3 administration, others have reported no significant change. nih.gov This suggests that the regulatory role of RFRP-3 on the reproductive axis may be complex and influenced by other physiological factors. In addition to its central effects, RFRP-3 and its receptor are also expressed in the gonads of various vertebrates, including hamsters, indicating a potential local role in regulating gametogenesis or steroidogenesis. nih.gov
The following table provides an overview of the effects of RFRP-3 on the reproductive axis in different non-human models.
| Animal Model | Target | Effect of RFRP-3 |
| Female Rats and Mice | GnRH neuronal activity | Suppression nih.gov |
| Gonadectomized Male and Female Rats | Luteinizing Hormone (LH) secretion | Decrease (intravenous administration) nih.gov |
| Ovariectomized Rats | Luteinizing Hormone (LH) secretion | No change (intravenous administration) nih.gov |
| Gonadectomized Male and Female Rats | Luteinizing Hormone (LH) secretion | No change (intracerebroventricular administration) nih.gov |
| Syrian Hamsters | Gonads (testis) | Expression of RFRP-3 and its receptor, suggesting a role in spermatogenesis nih.gov |
Gastrointestinal System Effects in Animal Models
Modulation of Gut Motility and Secretion
RFamide peptides have been found to influence the functions of the gastrointestinal system, including gut motility and the secretion of pancreatic hormones. In rats, intracerebroventricular administration of analogs of Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 was shown to shorten the duration of the disruption of intestinal migrating myoelectric complexes caused by a meal, an effect that was antagonized by naloxone (B1662785), suggesting an interaction with opioid pathways. nih.gov In morphine-dependent rats, a synthetic analog of neuropeptide FF (an FMRFamide-related peptide) was able to reproduce the effects of naloxone in restoring intestinal migrating myoelectric complexes, indicating an anti-opioid activity in the context of morphine withdrawal. nih.gov
In the isolated perfused rat pancreas, FMRFamide, a related tetrapeptide, was found to significantly inhibit the glucose-stimulated secretion of both insulin (B600854) and somatostatin. nih.gov This suggests a direct modulatory role of RFamide peptides on pancreatic endocrine function.
Immunomodulatory Activities in In Vitro and Animal Models
Emerging evidence suggests that RFamide peptides can also modulate the activity of the immune system. In vitro studies using LPS-stimulated macrophages have shown that neuropeptide FF (NPFF) can suppress the production of nitric oxide, a key signaling molecule in inflammatory processes. This anti-inflammatory effect was blocked by an NPFF receptor antagonist, indicating that it is a receptor-mediated process. nih.gov
Furthermore, the FMRFamide-like peptide Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 (F8Fa) has been shown to exert a concentration-dependent diphasic modulation of human T lymphocyte proliferation in vitro. At very low concentrations (10-13 M), F8Fa enhanced the proliferation of T cells, an effect that appeared to be mediated by monocytes. In contrast, at higher concentrations (10-7 M), the peptide directly inhibited T cell proliferation. nih.gov These findings point towards a complex immunomodulatory role for RFamide peptides, with the potential for both pro- and anti-inflammatory actions depending on the specific peptide, its concentration, and the immune cell type involved.
The table below summarizes the observed immunomodulatory effects of FMRFamide-related peptides.
| Peptide | Model System | Immune Cell Type | Measured Parameter | Observed Effect |
| Neuropeptide FF (NPFF) | LPS-stimulated macrophages (in vitro) | Macrophages | Nitric oxide production | Suppression nih.gov |
| Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 (F8Fa) | Human peripheral blood lymphocytes (in vitro) | T lymphocytes | Proliferation | Diphasic modulation: Enhancement at 10-13 M, Inhibition at 10-7 M nih.gov |
Structure Activity Relationships Sar and Rational Design of Phe Leu Arg Phe Amide Analogs
Systematic Amino Acid Substitution and Deletion Studies
Systematic amino acid substitution and deletion studies have been instrumental in identifying the key structural motifs required for the biological activity of Phe-Leu-Arg-Phe amide and its congeners. These investigations have revealed that the C-terminal region of the peptide is of paramount importance for its interaction with receptors.
Research has consistently highlighted the C-terminal Arg-Phe-NH2 motif as the primary determinant for the biological activity of RF-amide peptides. Substitutions or deletions of the C-terminal Arginine and Phenylalanine residues typically lead to a dramatic loss of receptor affinity and efficacy. For instance, the replacement of these residues often results in a significant reduction in the peptide's ability to elicit a response at its target receptors.
The guanidinium (B1211019) group of the Arginine at position 3 and the aromatic ring of the C-terminal Phenylalanine are considered the "message" components of the peptide, conferring the majority of its binding affinity and functional activity. The interaction of these residues with the receptor binding pocket is critical for stabilizing the ligand-receptor complex and initiating downstream signaling pathways.
Studies on related RF-amide peptides have further underscored the importance of the C-terminal dipeptide. For example, in the neuropeptide FF (NPFF) system, substitutions at the Arg7 and Phe8 positions are not well tolerated and lead to a significant decrease in affinity.
| Analog | Modification | Effect on Receptor Binding/Activity |
|---|---|---|
| [Ala³]-Phe-Leu-Arg-Phe amide | Substitution of Arg³ with Alanine | Significant loss of activity |
| Phe-Leu-Arg-[Ala⁴] amide | Substitution of Phe⁴ with Alanine | Significant loss of activity |
| Phe-Leu-Arg-Phe-OH | Removal of C-terminal amide | Drastic reduction in potency |
Modifications at both the N-terminus and C-terminus of this compound have been explored to understand their influence on activity and stability. The C-terminal amide is a critical feature for many bioactive peptides, and this compound is no exception. Removal of the C-terminal amide, resulting in a free carboxylate, drastically reduces the peptide's potency. This is likely due to the amide group's role in forming crucial hydrogen bonds within the receptor binding pocket and neutralizing the negative charge of the C-terminal carboxyl group, which can increase the peptide's hydrophobicity and alter its binding properties. genemedsyn.com
| Modification | Description | Impact on Activity |
|---|---|---|
| C-terminal Amidation | The C-terminus is an amide instead of a carboxylic acid. | Essential for high-affinity binding and efficacy. |
| N-terminal Acetylation | Addition of an acetyl group to the N-terminus. | Can increase stability with variable effects on activity. |
| N-terminal Deletion | Removal of one or more amino acids from the N-terminus. | Generally leads to a decrease in receptor affinity. |
Conformational Analysis and Structure-Function Correlations
The three-dimensional conformation of this compound is a key determinant of its biological activity. Conformational analysis, through techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational modeling, provides insights into the spatial arrangement of the peptide's functional groups and how this structure relates to its interaction with its receptor.
These studies aim to identify the bioactive conformation—the specific shape the peptide adopts when it binds to its receptor. The flexibility of the peptide backbone and the orientation of the amino acid side chains are crucial for achieving the optimal fit within the receptor's binding pocket. For instance, the relative positioning of the arginine and phenylalanine side chains at the C-terminus is critical for establishing the necessary contacts for high-affinity binding and receptor activation. Understanding these structure-function correlations is vital for the rational design of peptidomimetics and small molecule analogs that can replicate the bioactive conformation of the native peptide.
Development of this compound Mimetics and Small Molecule Agonists/Antagonists
The knowledge gained from SAR and conformational studies has paved the way for the development of this compound mimetics and small molecule agonists or antagonists. The goal of designing peptidomimetics is to create molecules that mimic the essential structural features of the parent peptide but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.
Small molecule agonists are designed to activate the receptor in the same way as the endogenous peptide, while antagonists block the receptor and prevent the endogenous peptide from binding and eliciting a response. The design of these small molecules often starts with a pharmacophore model derived from the structure of the native peptide. This model defines the essential spatial arrangement of functional groups required for receptor interaction. High-throughput screening of chemical libraries, followed by medicinal chemistry optimization of the initial hits, has led to the identification of non-peptide ligands for RF-amide peptide receptors. bachem.com These small molecules provide valuable tools for studying the physiological roles of the this compound system and hold potential for the development of novel therapeutics.
Design of Probes for Receptor Localization and Peptide Detection (e.g., Fluorescent, Biotinylated Analogs)
To investigate the distribution of receptors for this compound and to track the peptide itself in biological systems, specifically designed molecular probes are required. These probes are typically analogs of the native peptide that have been modified to include a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag.
The design of these probes must be carefully considered to ensure that the modification does not significantly impair the peptide's ability to bind to its receptor. The reporter molecule is usually attached at a position on the peptide that is not critical for receptor interaction, as determined by SAR studies. For example, the N-terminus is often a suitable site for modification.
Fluorescent Analogs: Fluorescently labeled this compound analogs can be synthesized by conjugating a fluorophore, such as fluorescein (B123965) isothiocyanate (FITC) or a rhodamine dye, to the peptide. These fluorescent probes allow for the visualization of receptor localization in tissues and cells using fluorescence microscopy techniques. They can also be used in fluorescence-based binding assays to study ligand-receptor interactions in real-time.
Biotinylated Analogs: Biotinylated this compound analogs are created by attaching a biotin molecule to the peptide. Biotin has a very high affinity for the protein avidin (B1170675) and its bacterial counterpart, streptavidin. This strong and specific interaction can be exploited for various detection methods. For example, biotinylated peptides can be used to purify their receptors from cell lysates through affinity chromatography. They can also be detected in immunoassays and histocytochemistry by using enzyme-conjugated streptavidin. The synthesis of these probes involves reacting the peptide with a biotinylating agent, often targeting a primary amine on the peptide, such as the N-terminus or the side chain of a lysine (B10760008) residue that has been strategically introduced into the peptide sequence.
Distribution, Localization, and Developmental Expression Patterns of Phe Leu Arg Phe Amide
Immunohistochemical and In Situ Hybridization Mapping of Phe-Leu-Arg-Phe Amide
The precise mapping of this compound and its precursor mRNA is crucial for understanding its physiological roles. Immunohistochemistry, utilizing antibodies that specifically recognize the peptide, and in situ hybridization, which detects the mRNA transcript, are key techniques employed for this purpose.
Neuronal and Glial Expression within the Central and Peripheral Nervous Systems
Studies in various animal models have revealed a widespread but distinct distribution of FMRFamide-like immunoreactivity, which includes this compound, within the central and peripheral nervous systems.
In the rat central nervous system, immunohistochemical studies have identified neurons containing peptides structurally related to this compound, such as Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 (F8F-NH2). These immunoreactive neurons are found in key regulatory areas including the hypothalamus and the nucleus of the solitary tract. Dense networks of nerve fibers and terminals containing these peptides are observed in regions such as the lateral parabrachial nucleus, lateral septum, amygdala, neurohypophysis, thalamus, and periaqueductal gray, suggesting a role in autonomic functions like hypothalamic control and respiratory functions nih.govnih.gov.
In invertebrates, such as the nematode Caenorhabditis elegans, about 10% of the neurons, including sensory neurons, interneurons, and motor neurons, exhibit immunoreactivity to FMRFamide-like peptides nih.gov. This broad distribution underscores the peptide's involvement in a wide array of neuronal circuits. While direct evidence for this compound expression in glial cells is limited, the secretion of other FMRFamide-like neuropeptides by glial cells in C. elegans has been reported, suggesting a potential for similar expression of this compound in these supportive cells of the nervous system.
The peripheral nervous system of invertebrates also shows significant FMRFamide-like immunoreactivity. In the gastropod mollusc Helix aspersa, an extensive network of immunoreactive fibers is associated with muscular tissues in various organs, and cell bodies are present in the digestive and genital tracts nih.gov. This suggests a role for these peptides as neurotransmitters or neuromodulators in muscular and peripheral nervous activity.
| Nervous System Division | Location | Observed Expression | Species |
|---|---|---|---|
| Central Nervous System | Hypothalamus, Nucleus of the Solitary Tract | Immunoreactive Neurons | Rat |
| Central Nervous System | Lateral Parabrachial Nucleus, Amygdala, Thalamus | Dense Fiber and Terminal Networks | Rat |
| Central Nervous System | Sensory, Motor, and Interneurons | Immunoreactive Neurons | C. elegans |
| Peripheral Nervous System | Digestive and Genital Tracts | Immunoreactive Fibers and Cell Bodies | Helix aspersa |
Distribution in Peripheral Tissues and Endocrine Glands
Beyond the nervous system, FMRFamide-like peptides have been localized in various peripheral tissues and endocrine glands, indicating their involvement in a broad range of physiological processes. In vertebrates, immunoreactive material to FMRFamide has been detected in the pancreas and the gastrointestinal tract of several species, including chickens, frogs, dogs, and rats nih.gov.
In the chicken pancreas and dog ileum, immunocytochemical studies have demonstrated an endocrine cell origin for this FMRFamide-like material nih.gov. This suggests a role for these peptides in endocrine signaling and regulation of digestive processes. The wide distribution of the broader RFamide peptide family in mammals, with their presence in tissues like the heart, kidney, and retina, further supports the diverse peripheral functions of peptides like this compound researchgate.net.
Ontogenetic Profiles of this compound Expression During Development
The expression of FMRFamide-related peptides is dynamically regulated throughout the developmental stages of an organism. Studies in both vertebrates and invertebrates indicate that these peptides appear early in development and their expression patterns can change significantly over time.
In several vertebrate classes, RFamides are expressed early in embryonic development, often in association with the developing central nervous system frontiersin.orgnih.gov. For instance, in fish, amphibians, reptiles, birds, and mammals, Neuropeptide FF (NPFF), a peptide sharing the C-terminal PQRFamide motif with some this compound-related peptides, is detected early in embryonic development frontiersin.org. This early expression points towards a fundamental role for these peptides in the formation and maturation of neural circuits.
In the nematode C. elegans, staining of different larval stages reveals that the onset of FMRFamide-like expression is differentially regulated among various cells nih.gov. This suggests that the expression of these peptides is tightly controlled and linked to specific developmental events and the functional maturation of different neuronal populations. The dynamic expression of the broader family of RFamide peptides during early life stages in various species further underscores their importance in developmental processes researchgate.net.
Co-localization Studies with Other Neurotransmitters, Neuropeptides, and Signaling Molecules
This compound and related peptides are often found to be co-localized with other classical neurotransmitters and neuropeptides within the same neurons. This co-expression allows for complex and nuanced signaling, where the release of multiple neuroactive substances can fine-tune the response of target cells.
In the central nervous system of the spider Cupiennius salei, a subpopulation of neurons shows co-localization of FMRFamide-related peptides with the excitatory neurotransmitter glutamate nih.gov. This suggests a modulatory role for the peptide on glutamatergic transmission.
In the nematode C. elegans, this compound has been shown to potentiate the effects of serotonin (B10506) in an egg-laying assay, indicating a functional interaction between these two signaling molecules nih.gov.
Furthermore, studies in the Atlantic salmon have demonstrated the co-localization of Neuropeptide Y (NPY)-like and FMRFamide-like immunoreactivities in neuronal cell bodies and fibers in several brain regions nih.gov. This co-existence suggests a coordinated role for these two neuropeptides in regulating physiological functions. While direct co-localization studies of this compound with other specific neurotransmitters like GABA and dopamine in vertebrates are limited, the extensive co-localization observed for the broader RFamide peptide family suggests that such interactions are a common feature of this neuropeptide system.
| Co-localized Molecule | Location/System | Species | Observed Interaction/Significance |
|---|---|---|---|
| Glutamate | Central Nervous System Neurons | Cupiennius salei | Modulation of glutamatergic signaling |
| Serotonin | Egg-laying Circuit | C. elegans | Potentiation of serotonin's effects |
| Neuropeptide Y (NPY) | Brain Neurons | Atlantic salmon | Coordinated regulation of physiological functions |
Enzymatic Inactivation and Metabolic Fate of Phe Leu Arg Phe Amide
Identification and Characterization of Peptidases Involved in Phe-Leu-Arg-Phe Amide Degradation
The degradation of neuropeptides like FLRFamide is not carried out by a single enzyme but rather by a suite of peptidases with varying specificities. While direct studies exclusively detailing the enzymatic breakdown of FLRFamide are limited, the process can be understood by examining the action of peptidases on FMRFamide-related peptides (FaRPs) and other neuropeptides. The key enzyme families implicated in this process are aminopeptidases, carboxypeptidases, and endopeptidases.
The inactivation of this compound is initiated by the cleavage of its peptide bonds by different classes of peptidases. Each class of enzyme targets a specific position within the peptide sequence, leading to a cascade of degradation.
Aminopeptidases: These exopeptidases cleave the N-terminal amino acid of peptides. In the case of FLRFamide (Phe-Leu-Arg-Phe-NH₂), an aminopeptidase (B13392206) would cleave the bond between the N-terminal Phenylalanine (Phe) and the adjacent Leucine (Leu). This action would release a single Phe residue and the remaining tripeptide, Leu-Arg-Phe-NH₂. This initial cleavage is often a critical step in the inactivation cascade, as the removal of the N-terminal residue can drastically reduce or abolish the peptide's biological activity.
Carboxypeptidases: This class of exopeptidases acts on the C-terminal end of peptides. However, the C-terminus of FLRFamide is an amidated Phenylalanine (Phe-NH₂). This amide group provides significant protection against the action of many standard carboxypeptidases, which typically recognize a free carboxyl group. The C-terminal amidation is a common feature of FaRPs and is crucial for their biological function, in part because it enhances their stability by preventing rapid degradation from the C-terminal end. Specialized "carboxamidopeptidases" or "peptidyl-glycine alpha-amidating monooxygenase" (PAM) are involved in the synthesis of the amide group, but enzymes that specifically remove the C-terminal amidated amino acid are also known to exist, representing a potential, albeit less common, inactivation pathway.
Endopeptidases: These enzymes, also known as neutral endopeptidases (NEP) in some contexts, cleave peptide bonds within the amino acid sequence, rather than at the ends. For FLRFamide, an endopeptidase could potentially cleave the bond between Leu and Arginine (Arg) or between Arg and Phe. Such a cleavage would result in two smaller peptide fragments. For instance, cleavage between Arg and Phe would yield Phe-Leu-Arg and Phe-NH₂. The action of endopeptidases can rapidly inactivate the peptide and generate intermediate fragments that may or may not have biological activity.
The following table summarizes the potential cleavage sites and resulting primary fragments from the action of these peptidase classes on this compound.
| Enzyme Class | Potential Cleavage Site (indicated by ↓) | Resulting Fragments |
| Aminopeptidase | Phe ↓ Leu-Arg-Phe-NH₂ | Phe and Leu-Arg-Phe-NH₂ |
| Endopeptidase | Phe-Leu ↓ Arg-Phe-NH₂ | Phe-Leu and Arg-Phe-NH₂ |
| Endopeptidase | Phe-Leu-Arg ↓ Phe-NH₂ | Phe-Leu-Arg and Phe-NH₂ |
Metabolic Pathways and Identification of Bioactive Metabolites
The complete metabolic pathway of FLRFamide involves a series of enzymatic steps that progressively break the peptide down into smaller fragments and ultimately into individual amino acids. Following the initial cleavage by one of the peptidases described above, the resulting fragments are subject to further degradation.
For example, if an aminopeptidase first removes the N-terminal Phenylalanine, the resulting Leu-Arg-Phe-NH₂ can be further degraded. Another aminopeptidase could then remove Leucine, yielding Arg-Phe-NH₂. This dipeptide amide is a common C-terminal motif in many FaRPs and has been investigated for biological activity.
Potential Metabolic Pathway of FLRFamide:
Initial Cleavage:
Route A (Aminopeptidase): Phe-Leu-Arg-Phe-NH₂ → Phe + Leu-Arg-Phe-NH₂
Route B (Endopeptidase): Phe-Leu-Arg-Phe-NH₂ → Phe-Leu + Arg-Phe-NH₂
Secondary Cleavage:
The tripeptide from Route A (Leu-Arg-Phe-NH₂) can be further cleaved by an aminopeptidase to yield Leu + Arg-Phe-NH₂ .
The resulting dipeptide, Arg-Phe-NH₂ (Arginyl-Phenylalanine amide), is a key metabolite of interest. Research on related peptides suggests that this C-terminal fragment may retain some biological activity. Studies on FMRFamide have indicated that the Arg-Phe dipeptide might represent an active component, capable of eliciting physiological responses. This raises the possibility that the enzymatic degradation of FLRFamide is not just an inactivation process but also a bioactivation pathway, generating metabolites that can modulate physiological processes, potentially interacting with different receptors than the parent peptide.
Further degradation of these fragments by various peptidases would ultimately lead to the release of the constituent free amino acids: Phenylalanine, Leucine, and Arginine, which would then enter the general amino acid pool of the organism.
Pharmacological Modulation of Degrading Enzymes as Research Tools
Understanding the physiological roles of FLRFamide requires differentiating the effects of the full peptide from its potential bioactive metabolites. One key experimental strategy to achieve this is the use of pharmacological inhibitors of peptidases. By blocking the enzymes that degrade FLRFamide, researchers can prolong its half-life in experimental systems, thereby potentiating its effects.
This approach serves several important research purposes:
Potentiating Peptide Action: In tissue bath experiments or in vivo studies, co-administration of FLRFamide with a peptidase inhibitor can lead to a more pronounced and sustained physiological response. This helps to confirm that the observed effect is indeed mediated by the peptide.
Identifying Degrading Enzymes: By using inhibitors with known specificity for different classes of peptidases (e.g., aminopeptidase inhibitors like bestatin, or endopeptidase inhibitors like phosphoramidon), scientists can deduce which types of enzymes are primarily responsible for the peptide's inactivation in a particular tissue.
Distinguishing Parent Peptide vs. Metabolite Effects: If inhibiting degradation potentiates the known effect of FLRFamide, it suggests the parent peptide is the primary active molecule. Conversely, if blocking degradation diminishes a particular response, it might indicate that a bioactive metabolite is responsible for that specific action.
The table below lists examples of peptidase inhibitors that can be used as research tools to study the stability and metabolism of neuropeptides like FLRFamide.
| Inhibitor | Target Enzyme Class | Potential Use in FLRFamide Research |
| Bestatin | Aminopeptidases | To prevent N-terminal degradation of FLRFamide, stabilizing the full-length peptide. |
| Amastatin | Aminopeptidases | Similar to Bestatin, used to investigate the role of aminopeptidase-mediated inactivation. |
| Phosphoramidon | Neutral Endopeptidases (e.g., NEP/Enkephalinase) | To block internal cleavage of FLRFamide and assess the contribution of endopeptidases to its inactivation. |
| Thiorphan | Neutral Endopeptidases | An alternative to Phosphoramidon for studying the role of endopeptidase degradation pathways. |
While these tools are powerful, the lack of studies applying them specifically to the degradation of this compound means that much of the understanding in this area is inferred from research on other neuropeptides. Future studies utilizing such pharmacological modulation will be essential for fully elucidating the metabolic fate and complete physiological role of FLRFamide and its metabolites.
Comparative Biology and Evolutionary Aspects of Phe Leu Arg Phe Amide and Farp Orthologs
Phylogenetic Analysis of FaRP Gene Families Across Diverse Animal Taxa
Phylogenetic analyses of FaRP gene families reveal a deep evolutionary origin, with orthologs present across a wide range of animal taxa. These studies are crucial for understanding the evolutionary relationships and diversification of these neuropeptides. The FaRP gene families can be broadly categorized, and their distribution across different phyla highlights key evolutionary events.
The prototypical FMRFamide was first identified in the clam Macrocallista nimbosa. nih.gov Since then, numerous related peptides have been discovered in various invertebrate and vertebrate species. nih.gov The C-terminal RFamide motif is a unifying feature of this superfamily, which includes several families of neuropeptides in vertebrates: gonadotropin-inhibitory hormone (GnIH), neuropeptide FF (NPFF), pyroglutamylated RFamide peptide (QRFP), prolactin-releasing peptide (PrRP), and Kisspeptin. nih.govfrontiersin.org The evolutionary origins of most of these neuropeptide systems can be traced back to the common ancestor of bilaterians, as evidenced by the presence of their receptor orthologs in both deuterostomes and protostomes. nih.gov
The table below summarizes the major FaRP gene families and their distribution across selected animal taxa, illustrating their evolutionary conservation and divergence.
| Gene Family | Representative Peptides | Key Animal Taxa |
| FMRFamide-like | FMRFamide, FLRFamide | Mollusca, Annelida, Arthropoda |
| NPFF/GnIH-type | NPFF, NPAF, GnIH | Chordata, Echinodermata, Hemichordata |
| QRFP-type | QRFP | Chordata, Hemichordata, Echinodermata |
| Kisspeptin-type | Kisspeptin | Chordata, Hemichordata, Echinodermata |
| PrRP-type | PrRP | Deuterostomes |
This table provides a simplified overview of the distribution of major FaRP gene families.
Functional Conservation and Divergence of FaRP Systems in Invertebrates
In invertebrates, FaRPs exhibit a remarkable diversity of functions, acting as neurotransmitters, neuromodulators, and hormones. Despite this functional divergence, there are also significant instances of functional conservation across different invertebrate lineages.
Conserved Functions:
Cardioactivity: The cardioexcitatory function of FMRFamide, first observed in mollusks, is a classic example of a conserved role. nih.gov
Modulation of Muscle Contraction: FaRPs are widely involved in the control of muscle activity, including both visceral and somatic muscles, across various invertebrate phyla.
Neuromodulation: A general role as neuromodulators, influencing the activity of other neuronal circuits, is a common feature of FaRPs in invertebrates.
Divergent Functions: The specific physiological processes regulated by FaRPs can vary significantly between different invertebrate groups. For instance, in some species, they are involved in the regulation of feeding behavior, while in others, they play a key role in reproductive processes or the control of locomotor activity. researchgate.net The expression of FMRFamide-related peptides in the nervous system at very early developmental stages in several invertebrate phyla, such as mollusks, cnidarians, and annelids, suggests an ancient role in nervous system development. nih.gov
The following table details some of the conserved and divergent functions of FaRPs in selected invertebrate phyla.
| Phylum | Conserved Functions | Divergent Functions |
| Mollusca | Cardioexcitation, regulation of muscle contraction | Modulation of feeding and reproductive behaviors |
| Arthropoda | Neuromodulation, regulation of heart rate | Control of circadian rhythms, modulation of sensory processing |
| Annelida | Regulation of locomotor activity, neuromodulation | Control of regeneration and development |
| Cnidaria | Control of muscle contraction, neuromodulation | Regulation of metamorphosis |
Vertebrate RFamide-Related Peptides (RFRPs) and Their Evolutionary Link to Phe-Leu-Arg-Phe Amide
Vertebrate RFamide-related peptides (RFRPs) are the evolutionary counterparts to the invertebrate FaRPs. Phylogenetic studies have established a clear evolutionary link between these two groups of peptides, with the vertebrate RFRPs likely arising from ancestral FaRP genes. frontiersin.org In vertebrates, five families of neuropeptides with a C-terminal RFamide motif have been identified: gonadotropin-inhibitory hormone (GnIH), neuropeptide FF (NPFF), pyroglutamylated RFamide peptide (QRFP), prolactin-releasing peptide (PrRP), and Kisspeptin. nih.govfrontiersin.org
Among the vertebrate RFRPs, the Neuropeptide FF (NPFF) and Neuropeptide AF (NPAF) systems are particularly well-studied. NPFF and NPAF are derived from the same precursor protein and share a common C-terminal PQRFamide motif. frontiersin.orgnih.gov These peptides were first isolated from bovine brain due to their immunoreactivity with antibodies against FMRFamide. frontiersin.orgnih.gov
The NPFF system is implicated in a variety of physiological processes in vertebrates, including:
Pain modulation
Regulation of opioid analgesia
Control of autonomic functions
Neuroendocrine regulation nih.govguidetopharmacology.org
The NPFF precursor gene is highly conserved across human, murine, and bovine tissues, encoding for NPFF, NPAF, and another related peptide, neuropeptide SF (NPSF). nih.gov
The receptors for FaRPs and RFRPs are predominantly G protein-coupled receptors (GPCRs). The evolution of these receptors has paralleled the diversification of their peptide ligands, leading to a complex interplay of receptor subtypes and ligand selectivity.
In vertebrates, two cognate receptors for NPFF have been identified: NPFFR1 (also known as GPR147) and NPFFR2 (also known as GPR74). nih.govwikipedia.org These receptors exhibit differential distribution in the central nervous system, which underlies the diverse functions of the NPFF system. guidetopharmacology.orgwikipedia.org NPFFR1 is widely distributed in the brain, with high levels in the limbic system and hypothalamus, while NPFFR2 is found in high density in the superficial layers of the spinal cord. guidetopharmacology.orgwikipedia.org
The evolution of ligand-receptor pairs is a dynamic process. The specificity of a ligand for its receptor is determined by specific amino acid residues in both the peptide and the receptor. nih.gov Evolutionary changes in these residues can lead to the emergence of new ligand-receptor interactions and, consequently, new physiological functions. The phylogenetic distribution of orthologs for vertebrate RFamide-type neuropeptide receptors suggests that the NPFF/GnIH-type, QRFP-type, and kisspeptin-type receptor systems have an evolutionary ancestry that dates back to the common ancestor of bilaterians. nih.gov In contrast, the PrRP receptor appears to be a more recent evolutionary innovation, with orthologs found only in deuterostomes. nih.gov
The following table provides a comparative overview of the receptors for FaRPs and RFRPs.
| Receptor Family | Ligands | Key Functions | Evolutionary Conservation |
| FaRP Receptors (Invertebrates) | FMRFamide, FLRFamide, and related peptides | Cardioactivity, muscle contraction, neuromodulation | Highly diverse, with multiple subtypes within and across phyla |
| NPFFR1 (GPR147) | NPFF, NPAF, RFRP-1, RFRP-3 | Modulation of opioid effects, feeding behavior, cardiovascular function | Conserved in vertebrates |
| NPFFR2 (GPR74) | NPFF, NPAF | Pain modulation, neuroendocrine control | Conserved in vertebrates |
Advanced Research Methodologies for Investigating Phe Leu Arg Phe Amide Biology
Genetic Manipulation Techniques in Model Organisms
Genetic manipulation in model organisms such as Caenorhabditis elegans and various insect species has been instrumental in elucidating the functional roles of genes encoding FLRFa-containing peptides.
Gene silencing and knockout techniques are powerful tools for investigating the loss-of-function phenotypes associated with FLRFa-related peptides. RNA interference (RNAi) has been widely used to knock down the expression of flp genes. For instance, in the nematode Heterodera glycines, silencing of Hg-flp-22 resulted in reduced host-finding and penetration abilities. frontiersin.org Similarly, in C. elegans, a genome-wide RNAi study revealed that knockdown of the FLP receptor FRPR-3 led to an increased brood size and rate of egg-laying. frontiersin.org
More recently, the CRISPR/Cas9 system has been employed for targeted gene knockout. In C. elegans, CRISPR-mediated knockouts of flp-10 and flp-17 were used to demonstrate that the combined effects of these neuropeptides mimic the effects of sbt-1 on nictation and CO2 attraction. nih.gov
Conversely, overexpression studies help to understand the gain-of-function effects of these peptides. In C. elegans, overexpression of flp-13 was sufficient to induce quiescent behavior, highlighting its role in stress-induced recovery. nih.gov Similarly, increased expression of flp-17 has been shown to be sufficient to induce a cell non-autonomous unfolded protein response, offering protection against chronic endoplasmic reticulum stress and protein aggregation. biorxiv.org
| Technique | Model Organism | Target Gene/Peptide | Observed Phenotype | Reference |
|---|---|---|---|---|
| RNAi | Heterodera glycines | Hg-flp-22 | Reduced host-finding and penetration | frontiersin.org |
| RNAi | Caenorhabditis elegans | FRPR-3 (FLP receptor) | Increased brood size and egg-laying rate | frontiersin.org |
| CRISPR/Cas9 | Caenorhabditis elegans | flp-10 and flp-17 | Mimicked sbt-1 effects on nictation and CO2 attraction | nih.gov |
| Overexpression | Caenorhabditis elegans | flp-13 | Induction of quiescent behavior | nih.gov |
| Overexpression | Caenorhabditis elegans | flp-17 | Protection against ER stress and protein aggregation | biorxiv.org |
Optogenetics allows for the precise temporal control of neuronal activity using light. nih.gov This technique has been applied to study the function of neurons that release FLRFa-related peptides. For example, in C. elegans, optogenetic activation of the ALA neuron, which releases FLP-13 peptides, was shown to reduce feeding and locomotion in a FLP-13-dependent manner. nih.gov This demonstrates a direct causal link between the activation of these peptidergic neurons and a specific behavioral output.
Chemogenetics, particularly the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), provides a method for non-invasive manipulation of neuronal activity. frontiersin.orgaddgene.org By expressing DREADDs in specific neuronal populations, researchers can either activate (using Gq-coupled DREADDs) or inhibit (using Gi-coupled DREADDs) these neurons by administering a synthetic ligand like clozapine-N-oxide (CNO). addgene.orgnih.gov While specific studies targeting FLRFa-releasing neurons with chemogenetics are emerging, this technology holds great promise for dissecting the circuitry and long-term behavioral effects modulated by these peptides. nih.gov
Proteomics and Peptidomics for Novel Peptide Discovery and Profiling
Proteomic and peptidomic approaches are essential for the discovery and characterization of novel peptides, including those with the FLRFa motif. oatext.com
Mass spectrometry (MS) is a cornerstone technique for identifying and quantifying neuropeptides from complex biological samples. nih.govnih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) coupled with various mass analyzers (e.g., Time-of-Flight (TOF), Fourier Transform Mass Spectrometry (FTMS), and Quadrupole Time-of-Flight (QTOF)) have been used to characterize the peptidome of various organisms. nih.govnih.gov
For instance, a combination of MALDI-FTMS and nanoLC-ESI-QTOF MS/MS was used to identify and sequence 17 FMRFamide-related peptides, including those with the FLRFa C-terminus, from the pericardial organs of the crab Cancer borealis. nih.gov These methods allow for both the identification of known peptides and the de novo sequencing of novel ones. Immunoaffinity-based enrichment strategies, using antibodies that recognize the RFamide motif, can further enhance the detection of these peptides. nih.gov
Quantitative peptidomics can be performed to compare peptide abundance under different physiological conditions. For example, in the locust Locusta migratoria, FaLPs encoded by the Flrf gene were detected under different photoperiods, with some peptides being present only in insects exposed to a short photoperiod, suggesting a role in diapause. nih.gov
| MS Technique | Organism | Peptide Family | Key Finding | Reference |
|---|---|---|---|---|
| MALDI-FTMS and nanoLC-ESI-QTOF MS/MS | Cancer borealis | FMRFamide-related peptides | Identification and sequencing of 17 peptides | nih.gov |
| Not specified | Locusta migratoria | FaLPs from Flrf gene | Differential expression under different photoperiods | nih.gov |
Electrophysiological and Calcium Imaging Techniques for Cellular Activity Assessment
Electrophysiology and calcium imaging are critical for understanding the direct effects of FLRFa on neuronal and cellular activity.
Patch-clamp recording is a powerful technique to study how neuropeptides like FLRFa modulate ion channel activity and neuronal excitability. nih.govnih.govfrontiersin.orgresearchgate.netdntb.gov.ua Application of FMRFamide and related peptides has been shown to have diverse effects on different neurons. For example, in cultured mouse spinal cord neurons, FLFQPQRFamide induced a transitory hyperpolarization followed by a long-lasting depolarization. nih.gov In identified neurons of the snail Helix aspersa, FMRF-amide was found to decrease the Ca2+ current by reducing Ca2+ conductance. nih.gov
Whole-cell current analysis allows for the detailed characterization of the ionic currents affected by FLRFa. In bursting neurons of Aplysia, FMRF-amide was shown to induce an inward current with a reversal potential of approximately +18 mV, which was dependent on extracellular Na+ ions, followed by an outward current with a reversal potential of about -61 mV, sensitive to external K+ concentration. scilit.com These studies provide direct evidence for the modulation of specific ion channels by FLRFa-related peptides.
Calcium imaging provides a way to monitor the activity of large neuronal populations and to measure intracellular calcium dynamics in response to neuropeptide application. nih.govresearchgate.netmdpi.com Using fluorescent calcium indicators like Fura-2, researchers can visualize changes in intracellular Ca2+ concentrations. youtube.com For instance, the application of FMRF-amide has been shown to decrease the duration of Ca2+-dependent action potentials in snail neurons, an effect that can be correlated with changes in intracellular calcium levels. nih.gov This technique is invaluable for understanding the downstream signaling events initiated by FLRFa binding to its receptor.
Fluorescent Indicators for Intracellular Calcium Dynamics
The activation of G protein-coupled receptors (GPCRs) by neuropeptides like Phe-Leu-Arg-Phe amide often leads to the mobilization of intracellular calcium ([Ca2+]), a critical second messenger. The study of these [Ca2+] dynamics provides a real-time readout of receptor activation and downstream signaling. Fluorescent indicators are indispensable tools for visualizing and quantifying these changes in living cells.
These indicators are typically small molecules that exhibit a significant change in their fluorescent properties upon binding to Ca2+. They are often introduced into cells as membrane-permeant acetoxymethyl (AM) esters. Once inside the cell, esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.
Commonly used fluorescent calcium indicators include:
Fluo-4 AM: A widely used green fluorescent indicator that exhibits a large fluorescence intensity increase upon binding Ca2+.
Fura-2 AM: A ratiometric indicator, meaning its excitation or emission spectrum shifts upon Ca2+ binding. This allows for more precise quantification of [Ca2+] by taking the ratio of fluorescence at two different wavelengths, which helps to correct for variations in dye concentration and cell thickness.
Indo-1 AM: Another ratiometric indicator, often used in flow cytometry.
The general workflow for a calcium imaging experiment involving this compound involves:
Cell Culture: Cells endogenously expressing or engineered to express the FLRFamide receptor are cultured on a suitable imaging dish.
Dye Loading: The cells are incubated with the chosen fluorescent calcium indicator AM ester, allowing it to enter the cells and be cleaved by intracellular esterases.
Baseline Measurement: The basal fluorescence of the cells is recorded using a fluorescence microscope.
Peptide Application: A solution containing this compound is applied to the cells.
Signal Detection: Changes in fluorescence intensity are recorded over time. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.
This technique allows for the high-throughput screening of compounds that modulate the activity of the FLRFamide receptor and for detailed studies of the kinetics of receptor signaling.
Advanced Imaging Modalities for Anatomical and Functional Mapping
To understand the function of this compound, it is crucial to determine the precise location of its receptors within cells and tissues. Advanced imaging techniques provide the necessary resolution to map the anatomical distribution of these receptors and to correlate this with their functional activity.
Confocal microscopy is a powerful optical imaging technique that allows for the creation of high-resolution, three-dimensional images of fluorescently labeled specimens. It achieves this by using a pinhole to reject out-of-focus light, resulting in a significant improvement in image contrast and resolution compared to conventional widefield microscopy.
In the context of this compound research, confocal microscopy can be used to:
Visualize Receptor Distribution: By tagging the FLRFamide receptor with a fluorescent protein (e.g., Green Fluorescent Protein, GFP) or by using fluorescently labeled antibodies that specifically bind to the receptor, researchers can visualize its distribution on the cell surface and within intracellular compartments.
Track Receptor Trafficking: Upon binding to this compound, many GPCRs undergo endocytosis, a process where they are internalized from the cell surface. Confocal microscopy allows for the real-time visualization of this process, providing insights into receptor regulation and desensitization.
Super-resolution microscopy encompasses a range of techniques that overcome the diffraction limit of light, enabling the visualization of cellular structures with nanoscale resolution (typically below 200 nm). These methods are invaluable for studying the fine details of receptor organization and interaction.
Key super-resolution techniques applicable to this compound research include:
Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM): These techniques rely on the stochastic activation and localization of individual fluorescent molecules to reconstruct a super-resolved image. They can be used to visualize the clustering and oligomerization of FLRFamide receptors on the cell membrane. nih.govsgul.ac.uk
Stimulated Emission Depletion (STED) Microscopy: STED uses a second laser to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function and improving resolution. This can be used to study the co-localization of FLRFamide receptors with other signaling proteins in their native cellular environment.
These advanced imaging modalities provide an unprecedented level of detail, allowing researchers to investigate the precise subcellular localization of this compound receptors and how this localization changes in response to peptide binding.
Receptor Binding Assays and Functional Bioassays (In Vitro and Ex Vivo)
To fully characterize the interaction of this compound with its receptor and its subsequent biological effects, a combination of receptor binding assays and functional bioassays is employed. These assays are critical for determining the affinity of the peptide for its receptor and for quantifying its potency and efficacy as an agonist.
Receptor Binding Assays are used to measure the direct interaction between a ligand (in this case, this compound or a radiolabeled analog) and its receptor. These assays are typically performed using cell membranes prepared from tissues or cells expressing the receptor of interest.
A common approach is the competitive binding assay , where a constant concentration of a radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competitor (e.g., this compound). By measuring the displacement of the radiolabeled ligand, the binding affinity (often expressed as the inhibition constant, Ki) of the unlabeled compound can be determined.
Functional Bioassays measure the biological response elicited by the binding of this compound to its receptor. These assays provide information about the potency (the concentration required to produce a half-maximal response, EC50) and efficacy (the maximum response) of the peptide.
Examples of functional bioassays relevant to this compound include:
Calcium Mobilization Assays: As described in section 9.3.2, measuring the increase in intracellular calcium upon peptide application is a direct functional readout of receptor activation.
cAMP Assays: Many GPCRs, upon activation, modulate the levels of cyclic adenosine (B11128) monophosphate (cAMP), another important second messenger. Assays that measure changes in cAMP levels can be used to characterize the signaling pathway of the FLRFamide receptor.
Reporter Gene Assays: In this approach, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is activated by the signaling pathway of interest. The amount of reporter protein produced is then proportional to the level of receptor activation.
Ex Vivo Tissue Bath Assays: Tissues that are known to be targets of this compound (e.g., muscle strips) can be isolated and maintained in an organ bath. The contractile or relaxant effects of the peptide can then be measured, providing a physiologically relevant functional readout.
The data obtained from these assays are crucial for understanding the structure-activity relationships of this compound and for the development of synthetic analogs with modified properties.
Interactive Data Table: Pharmacological Properties of FMRFamide-Related Peptides
The following table summarizes representative binding affinity (Ki) and functional potency (EC50) values for FMRFamide and related peptides at neuropeptide FF (NPFF) receptors, which are known to bind FMRFamide-like peptides. This data is illustrative of the types of quantitative measurements obtained from receptor binding and functional bioassays.
| Compound | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Reference |
| FMRFamide | NPFF Receptor | Competitive Binding | 1.8 | - | nih.gov |
| Neuropeptide FF | NPFF Receptor | Competitive Binding | 0.26 | - | nih.gov |
| PMRFamide | NPFF Receptor | Competitive Binding | 0.54 | - | nih.gov |
| FFRFamide | NPFF Receptor | Competitive Binding | 0.25 | - | nih.gov |
| FWRFamide | NPFF Receptor | Competitive Binding | 0.42 | - | nih.gov |
| Dansyl-PQRFamide | NPFF Receptor | Competitive Binding | 6.1 | - | nih.gov |
| Dansyl-RFamide | NPFF Receptor | Competitive Binding | 73 | - | nih.gov |
| RFRP-1 | hNPFF1 | Functional (cAMP) | - | 0.3 | nih.gov |
| RFRP-3 | hNPFF1 | Functional (cAMP) | - | 0.2 | nih.gov |
| Neuropeptide FF | hNPFF2 | Functional (cAMP) | - | 0.1 | nih.gov |
Future Research Directions and Emerging Paradigms in Phe Leu Arg Phe Amide Research
Elucidation of Uncharacterized Receptors and Novel Signaling Pathways
A primary objective in FLRFamide research is the identification and characterization of its cognate receptors. While some receptors for FaRPs have been identified, many remain uncharacterized, hindering a complete understanding of their signaling mechanisms. sdbonline.orgacs.org The classic targets of peptide hormones are serpentine (B99607) seven-pass transmembrane receptors, and while FMRFamide can induce fast excitatory responses through direct activation of amiloride-sensitive Na+ channels in some neurons, the molecular structure of many of its receptors is yet to be identified. sdbonline.org
Future research will likely employ high-throughput screening assays, such as the Tango β-arrestin recruitment assay, to screen large arrays of G-protein coupled receptors (GPCRs) against FLRFamide and other FaRPs. acs.org This approach has already proven successful in deorphanizing other neuropeptide receptors and holds great promise for the FLRFamide system. researchgate.net Once identified, these receptors will need to be pharmacologically characterized to understand their binding affinities, downstream signaling cascades, and potential for promiscuous ligand binding. mdpi.com
Beyond the canonical G-protein signaling pathways, there is a growing interest in exploring novel signaling mechanisms associated with FLRFamide receptors. This includes investigating potential G-protein-independent signaling, receptor dimerization, and interactions with other membrane-associated proteins. Understanding these alternative pathways will provide a more nuanced view of how FLRFamide signaling is integrated to produce specific physiological outcomes.
Deeper Understanding of Developmental Roles and Plasticity of Phe-Leu-Arg-Phe Amide Systems
The expression of FMRFamide-related peptides during early development suggests a fundamental role in the formation and wiring of the nervous system. wikipedia.org In invertebrates, the expression of these neuropeptides is crucial for laying down the foundation of the central nervous system. wikipedia.org Future studies will need to delve deeper into the specific developmental processes modulated by FLRFamide signaling, such as neurogenesis, axon guidance, and synapse formation. The use of advanced imaging techniques and genetic models will be instrumental in mapping the precise spatial and temporal expression of FLRFamide and its receptors throughout development.
Furthermore, the role of FLRFamide systems in neuronal plasticity and learning and memory is an exciting and rapidly expanding area of research. In C. elegans, the FMRFamide-related peptide FLP-20 has been shown to be critical for long-term memory following massed training. nih.gov This finding opens up new avenues for investigating the molecular and cellular mechanisms by which FLRFamide signaling modulates synaptic strength and circuit function to encode and store memories. Future research in this area could explore the interplay between FLRFamide and other plasticity-related signaling pathways and its potential role in age-related cognitive decline.
Exploration of Convergent and Divergent Evolutionary Strategies in FaRP Function
The widespread phylogenetic distribution of RFamide-type neuropeptides points to their ancient evolutionary origins. nih.govfrontiersin.org A key area for future research is to explore the convergent and divergent evolutionary strategies that have shaped the function of the FaRP system across the animal kingdom. While the C-terminal RFamide motif is a unifying feature, the N-terminal sequences of these peptides exhibit significant diversity, leading to a wide array of biological activities. nih.gov
Comparative genomics and transcriptomics will be powerful tools for tracing the evolutionary history of FaRP genes and their receptors. frontiersin.org By comparing the structure and function of these systems in a wide range of taxa, from cnidarians to vertebrates, researchers can gain insights into how these signaling pathways have been adapted to serve diverse physiological needs. nih.gov For example, while FMRFamide-related peptides with a C-terminal FxRFamide motif appear to be unique to protostomes, other RFamide families have been conserved throughout the bilaterian lineage. nih.gov The differences in RFamide peptide gene sequences between mammals and invertebrates, despite shared physiological functions, suggest evolutionary convergence. nih.gov
Development of Highly Selective and Potent Research Tools for this compound System Manipulation
Advancing our understanding of the FLRFamide system is critically dependent on the availability of highly selective and potent research tools. The development of specific agonists and antagonists for FaRP receptors is paramount for dissecting the physiological roles of these peptides. nih.gov While some progress has been made in this area, many of the existing pharmacological agents lack the desired specificity and potency, often acting as partial agonists or having off-target effects. nih.gov
Future efforts in medicinal chemistry and drug design will focus on creating novel peptide and non-peptide ligands with improved pharmacokinetic properties. Structure-activity relationship (SAR) studies will be essential for identifying the key residues and structural motifs required for receptor binding and activation. nih.gov The development of potent and selective antagonists, such as RF9 for the neuropeptide FF receptor, has already proven invaluable in elucidating the role of this system in opioid tolerance. nih.gov
In addition to pharmacological tools, the development of sophisticated genetic tools, such as cell-specific knockout and knock-in models, will be crucial for manipulating the FLRFamide system with high precision. These tools will allow researchers to investigate the function of specific FaRPs and their receptors in defined neuronal circuits and developmental stages.
Q & A
Basic Research Questions
Q. How is Phe-Leu-Arg-Phe amide synthesized and characterized in laboratory settings?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, using Fmoc/t-Bu chemistry for stepwise assembly. Post-synthesis, reverse-phase HPLC purifies the peptide, while mass spectrometry (e.g., MALDI-TOF or ESI-MS) confirms molecular weight. Purity is assessed via analytical HPLC (>95%), and structural validation may involve nuclear magnetic resonance (NMR) spectroscopy for sequence confirmation .
Q. What analytical techniques are used to detect and quantify this compound in biological samples?
- Methodological Answer : Quantification in complex matrices (e.g., plasma or tissue homogenates) requires LC-MS/MS with stable isotope-labeled internal standards to account for matrix effects. For lower sensitivity needs, ELISA with custom antibodies can be developed, though cross-reactivity with similar peptides must be rigorously tested via competitive binding assays .
Q. What are the primary biological functions or receptor targets of this compound?
- Methodological Answer : Receptor screening involves radioligand binding assays using membranes from target tissues or transfected cell lines. Dose-response curves (e.g., cAMP assays or calcium flux measurements) determine potency (EC₅₀). Cross-reactivity with related receptors (e.g., neuropeptide FF receptors) should be evaluated to confirm specificity .
Advanced Research Questions
Q. How can researchers design experiments to study the stability of this compound under physiological conditions?
- Methodological Answer : Stability studies should simulate physiological pH (7.4), temperature (37°C), and protease-rich environments (e.g., serum incubation). Degradation kinetics are monitored via LC-MS, with half-life (t₁/₂) calculations. To identify cleavage sites, degraded fragments are sequenced via Edman degradation or tandem MS. Statistical models (e.g., ANOVA) compare stability across conditions .
Q. What strategies resolve contradictions in data regarding this compound’s receptor binding specificity?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell type differences or ligand concentrations). Cross-validation using orthogonal methods (e.g., surface plasmon resonance for binding kinetics vs. functional assays for activity) is critical. Meta-analyses of existing literature should account for experimental parameters (e.g., buffer composition, receptor isoforms) to identify confounding variables .
Q. How can in vivo delivery of this compound be optimized while minimizing proteolytic degradation?
- Methodological Answer : Formulation strategies include PEGylation, lipid nanoparticle encapsulation, or D-amino acid substitutions. Pharmacokinetic studies in animal models (e.g., rodents) track plasma concentration over time via LC-MS. Biodistribution is assessed using radiolabeled (e.g., ¹²⁵I) or fluorescently tagged analogs. Protease inhibitors (e.g., bestatin) may co-administer but require toxicity evaluations .
Q. What computational approaches predict the conformational dynamics of this compound in aqueous environments?
- Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) simulate peptide behavior over microsecond timescales. Free energy landscapes (FELs) identify low-energy conformers. Validation against experimental data (e.g., NMR or CD spectroscopy) ensures accuracy. Tools like GROMACS or AMBER are standard for such analyses .
Data Analysis and Interpretation
Q. How should researchers statistically analyze dose-response data for this compound in functional assays?
- Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curve) fit dose-response data to calculate EC₅₀ and Hill coefficients. Outliers are identified via residual analysis. For comparative studies (e.g., mutant vs. wild-type receptors), extra sum-of-squares F-tests determine if curves differ significantly. Software like GraphPad Prism or R packages (e.g.,
drc) are recommended .
Q. What criteria validate the reproducibility of this compound’s effects across independent studies?
- Methodological Answer : Reproducibility requires adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable). Detailed protocols (e.g., peptide batch details, assay conditions) must be published. Collaborative studies using shared reagents (e.g., from repositories like Addgene) reduce variability. Data repositories (e.g., Zenodo) ensure raw datasets are accessible for reanalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
